molecular formula C11H15NO2 B184474 N-(3-methoxypropyl)benzamide CAS No. 20308-44-5

N-(3-methoxypropyl)benzamide

Cat. No.: B184474
CAS No.: 20308-44-5
M. Wt: 193.24 g/mol
InChI Key: BLKKTDWAFWSEFG-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)benzamide is an organic compound characterized by a benzamide core substituted with a 3-methoxypropyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂ (exact mass: 193.1103 g/mol), featuring a methoxy-terminated alkyl chain that enhances solubility in polar solvents while retaining aromatic interactions .

This compound has been extensively utilized in medicinal chemistry, particularly as a building block for synthesizing quinazolinedione derivatives targeting respiratory syncytial virus (RSV) inhibitors. Its synthetic versatility is demonstrated in multi-step reactions involving coupling agents like HATU and bases such as DIPEA, yielding intermediates with high purity (LCMS purity ≥97%) . Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms its structural integrity, with key signals at δ 166.89–167.01 ppm (carbonyl carbon) and δ 59.11 ppm (methoxy carbon) .

Properties

CAS No.

20308-44-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C11H15NO2/c1-14-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)

InChI Key

BLKKTDWAFWSEFG-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=CC=C1

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1

Other CAS No.

20308-44-5

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparative Spectroscopic Data

Compound ¹³C NMR (δ, ppm) HRMS (m/z) LCMS Retention Time (min)
This compound 166.89 (C=O), 59.11 (OCH₃) 472.2241 [M + H]+ (calcd 472.2158) 3.208
N-(Diisopropylphosphanyl)benzamide 167.5 (C=O), 28.3 (P–CH) 212.0921 [M + H]+ Not reported
Quinazolinedione derivatives 161.61–170.89 (quinazoline C=O) 538.1191 [M + H]+ (Br-substituted) 2.779–3.208

Research Findings and Implications

  • Solubility vs. Reactivity: The methoxypropyl substituent in this compound offers superior solubility in DMF and CH₂Cl₂ compared to hydroxypropyl or diaminoalkyl analogs, streamlining purification processes .
  • Steric Effects : Derivatives with bulkier groups (e.g., 4-isopropylbenzyl in quinazolinediones) show reduced antiviral efficacy, highlighting the methoxypropyl group’s optimal steric profile .
  • Synthetic Scalability : The compound’s straightforward synthesis and compatibility with diverse coupling agents make it a preferred intermediate in high-throughput drug discovery .

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